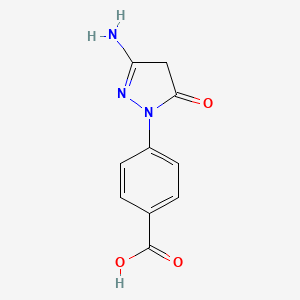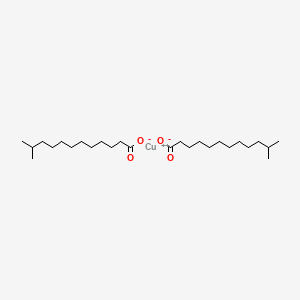
Copper(2+) isotridecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(2+) isotridecanoate, also known as isotridecanoic acid, copper(2+) salt, is a chemical compound with the molecular formula C26H50CuO4. It is a copper salt of isotridecanoic acid and is used in various industrial and scientific applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Copper(2+) isotridecanoate can be synthesized through the reaction of isotridecanoic acid with copper(II) oxide or copper(II) hydroxide. The reaction typically involves dissolving isotridecanoic acid in an organic solvent, such as ethanol, and then adding copper(II) oxide or copper(II) hydroxide to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where isotridecanoic acid is reacted with copper(II) salts under controlled temperature and pressure conditions. The product is then purified through filtration and recrystallization processes to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Copper(2+) isotridecanoate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and other copper-containing compounds.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: The compound can participate in substitution reactions where the isotridecanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used under controlled conditions.
Substitution: Ligand exchange reactions can be facilitated using various organic ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Copper(II) oxide (CuO) and other copper oxides.
Reduction: Copper(I) compounds such as copper(I) chloride (CuCl).
Substitution: New copper complexes with different ligands.
科学的研究の応用
Copper(2+) isotridecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of coatings, lubricants, and other industrial products due to its stability and reactivity.
作用機序
The mechanism of action of copper(2+) isotridecanoate involves its ability to interact with various molecular targets and pathways. Copper ions can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in antimicrobial applications where this compound disrupts microbial cell membranes and inhibits their growth.
類似化合物との比較
Similar Compounds
Copper(II) acetate: Another copper(II) salt with similar catalytic properties but different ligand structure.
Copper(II) sulfate: Widely used in agriculture and industry, known for its fungicidal properties.
Copper(II) chloride: Commonly used in organic synthesis and as a catalyst.
Uniqueness
Copper(2+) isotridecanoate is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. Its long-chain isotridecanoate ligand makes it suitable for applications where hydrophobicity and stability are desired, such as in coatings and lubricants.
特性
CAS番号 |
93963-85-0 |
|---|---|
分子式 |
C26H50CuO4 |
分子量 |
490.2 g/mol |
IUPAC名 |
copper;11-methyldodecanoate |
InChI |
InChI=1S/2C13H26O2.Cu/c2*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h2*12H,3-11H2,1-2H3,(H,14,15);/q;;+2/p-2 |
InChIキー |
OPTNBSSIGBIKTJ-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


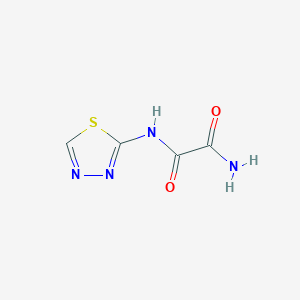
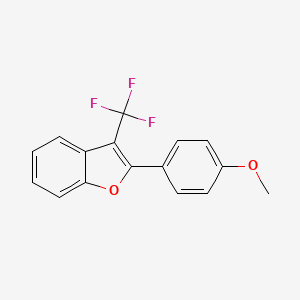

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
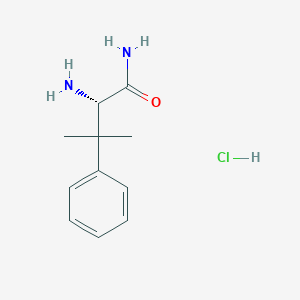
![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
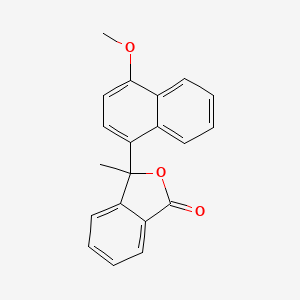
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)




